(1S,2S,4R)-Limonene-1,2-diol
Description
Contextualization of Monoterpene Derivatives in Natural Product Chemistry Research
Monoterpenes, which are composed of two isoprene (B109036) units, and their derivatives represent a significant and diverse class of secondary metabolites found throughout the plant kingdom. bohrium.comresearchgate.net These compounds are fundamental to natural product chemistry due to their wide array of chemical structures and biological activities. bohrium.comresearchgate.netmdpi.com Academic research has extensively explored monoterpene derivatives for their potential applications in medicine, agriculture, and the fragrance industry. bohrium.comlookchem.comnih.gov They are often key components of essential oils and contribute to the plant's defense mechanisms, while also exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects in human studies. bohrium.comresearchgate.netresearchgate.netmdpi.com
The functionalization of simple monoterpene hydrocarbons into more complex structures, such as alcohols, ketones, and diols, is a central theme in this field of research. nih.gov These derivatives often exhibit enhanced or entirely new biological activities compared to their parent compounds. bohrium.com The "chiral pool," which includes abundant and naturally occurring chiral terpenes, provides a valuable source of starting materials for the synthesis of complex organic molecules. acs.orgnih.govacs.org The inherent chirality of these natural monoterpenes is a crucial feature, making their derivatives, including diols, highly sought-after as building blocks in asymmetric synthesis. acs.orgnih.govresearchgate.net The study of monoterpene derivatives, therefore, not only expands our understanding of natural chemical diversity but also provides a sustainable and renewable resource for the development of new and valuable compounds. researchgate.netbeilstein-journals.org
Stereochemical Significance of Limonene (B3431351) Diols in Chemical Biology and Organic Synthesis
Limonene diols, and specifically (1S,2S,4R)-Limonene-1,2-diol, are oxygenated derivatives of limonene that hold considerable significance due to their defined stereochemistry. smolecule.com Limonene itself is a chiral molecule existing as two enantiomers, R-(+)-limonene and S-(−)-limonene. The enzymatic or chemical dihydroxylation of these enantiomers can lead to several diastereomeric diols, each with a unique three-dimensional arrangement of its hydroxyl groups. researchgate.net The specific stereoisomer, this compound, is derived from the biotransformation of R-(+)-limonene. researchgate.net
The stereochemical configuration of limonene diols is a critical determinant of their biological activity and their utility in organic synthesis. researchgate.net Different stereoisomers can exhibit markedly different biological effects, such as varying degrees of antifungal or antiproliferative activity. researchgate.net For instance, the antifungal activity of the (1S,2R,4R) isomer of limonene-1,2-diol against Cryptococcus neoformans has been shown to be significantly stronger than that of the (1S,2S,4R) isomer. This stereochemical dependence highlights the importance of selective synthesis and characterization.
In the realm of organic synthesis, the defined stereocenters of this compound make it a valuable chiral building block. lookchem.commendelchemicals.com Its specific spatial arrangement of functional groups allows for stereocontrolled transformations, enabling the synthesis of complex chiral molecules, including pharmaceuticals and other natural products. lookchem.comresearchgate.net The synthesis of all four possible diastereomers of (4R)-limonene-1,2-diol has been a subject of research to allow for a systematic evaluation of their properties and applications. beilstein-journals.org The ability to selectively produce and utilize specific stereoisomers like this compound is a powerful tool in both chemical biology, for probing biological interactions, and in organic chemistry, for constructing intricate molecular architectures. beilstein-journals.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWTZTZWGWEGE-UTLUCORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]([C@H](C1)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very slightly yellow oily liquid; Cool minty aroma | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.925 | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38630-75-0 | |
| Record name | 8-p-Menthene-1,2-diol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038630750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-P-MENTHENE-1,2-DIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MU2A776W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis and Enantiomeric Resolution of 1s,2s,4r Limonene 1,2 Diol
Biocatalytic and Chemoenzymatic Synthesis Methodologies
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of (1S,2S,4R)-Limonene-1,2-diol. This approach utilizes whole microbial cells or isolated enzymes to perform highly specific chemical transformations, often under mild and environmentally friendly conditions.
Microbial Transformation Pathways and Strains
Several microbial strains have been identified for their ability to transform R-(+)-limonene into this compound with high stereoselectivity. The biotransformation process typically involves the epoxidation of the 1,2-double bond of limonene (B3431351), followed by the hydrolytic opening of the resulting epoxide ring. nih.gov
Fungal species, in particular, have demonstrated significant efficacy. For instance, Colletotrichum nymphaeae CBMAI 0864 has been a focus of research for optimizing the production of limonene-1,2-diol. dntb.gov.uanih.gov Studies have shown that this strain can achieve a yield of 7.1 g/L of the diol in bioreactors under optimized conditions when using R-(+)-limonene as the substrate. The biotransformation by Colletotrichum nymphaeae exclusively yields the (1S,2S,4R)-stereoisomer from R-(+)-limonene, highlighting the enantiospecificity of its enzymatic machinery.
Fusarium oxysporum is another fungus capable of producing limonene-1,2-diol. researchgate.netsemanticscholar.org Interestingly, its metabolic pathway appears to be dependent on the stereochemistry of the starting limonene isomer. nih.govresearchgate.netsemanticscholar.org While it converts (R)-(+)-limonene to α-terpineol, it epoxidizes the 1,2-double bond of (S)-(−)-limonene, which is then hydrolyzed to the corresponding diol. nih.govresearchgate.netsemanticscholar.org
The bacterium Rhodococcus erythropolis DCL14 utilizes a novel degradation pathway for both limonene enantiomers. nih.govnih.gov This pathway begins with the epoxidation of the 1,2-double bond to form limonene-1,2-epoxide (B132270). nih.govnih.gov This intermediate is then converted to limonene-1,2-diol. nih.govnih.gov Specifically, (4R)-limonene is converted to optically pure this compound. nih.gov This strain possesses a suite of enzymes, including a limonene 1,2-monooxygenase and a limonene-1,2-epoxide hydrolase, that facilitate this transformation. nih.gov
Table 1: Microbial Strains in the Synthesis of this compound
| Microbial Strain | Precursor | Key Product(s) | Reference |
| Colletotrichum nymphaeae CBMAI 0864 | R-(+)-Limonene | This compound | dntb.gov.uanih.gov |
| Fusarium oxysporum 152B | (S)-(−)-Limonene | Limonene-1,2-diol | nih.govresearchgate.netsemanticscholar.org |
| Rhodococcus erythropolis DCL14 | (4R)-Limonene | This compound | nih.govnih.gov |
Enzymatic Hydrolysis of Limonene Epoxides
The key enzymatic step in the biocatalytic production of this compound is the hydrolysis of limonene-1,2-epoxide, catalyzed by limonene-1,2-epoxide hydrolase (LEH). wikipedia.orgebi.ac.uk This enzyme, found in organisms like Rhodococcus erythropolis DCL14, is distinct from other epoxide hydrolases in its structure and catalytic mechanism. wikipedia.orgebi.ac.uknih.gov
LEH exhibits remarkable stereoselectivity. When presented with a racemic mixture of limonene-1,2-epoxide, it can produce a single enantiomer of the diol. wikipedia.org Specifically, if the substrate has an R configuration at the 4th carbon (4R), the product will be this compound, regardless of whether the epoxide is cis or trans. wikipedia.org This enantioconvergent hydrolysis is a significant advantage for industrial synthesis. wikipedia.orgcnr.it
The catalytic mechanism of LEH involves a one-step process where a water molecule, activated by an aspartate residue (Asp132), performs a nucleophilic attack on one of the epoxide carbons. ebi.ac.uk Simultaneously, another aspartate residue (Asp101) donates a proton to the epoxide oxygen, facilitating the ring-opening to form the diol. ebi.ac.uk This enzyme does not require any cofactors for its activity. nih.gov
Asymmetric Synthetic Strategies from Limonene Precursors
Chemical synthesis provides an alternative route to this compound, with a focus on controlling the stereochemical outcome through asymmetric strategies.
Diastereoselective Oxidation and Epoxidation Approaches
The oxidation of R-(+)-limonene can be directed to achieve high diastereoselectivity. The use of chloroperoxidase (CPO) from Caldariomyces fumago for the oxidation of R-(+)-limonene has been investigated. rsc.orgrsc.orgresearchgate.net In the absence of chloride ions, this enzymatic reaction is highly regio- and stereoselective, producing this compound with a diastereomeric excess (de) of over 99%. rsc.orgrsc.orgresearchgate.net The reaction proceeds through the formation of an epoxide intermediate which is subsequently hydrolyzed. rsc.org However, the presence of chloride ions leads to a loss of stereoselectivity. rsc.orgrsc.orgresearchgate.net
Another approach involves the use of Jacobsen's catalyst for the asymmetric epoxidation of limonene. researchgate.net This method has shown high selectivity towards the formation of endocyclic epoxides, which are key intermediates for the synthesis of the target diol. researcher.life
Regioselective and Stereoselective Functionalization
Achieving regioselective and stereoselective functionalization of the limonene molecule is critical. Palladium-catalyzed C-H activation has been explored for the acetoxylation of limonene. rsc.orgrsc.orgresearchgate.net By using an aerobic tandem catalytic system, a highly selective acetoxylation of the endocyclic double bond of limonene can be achieved. rsc.orgresearchgate.net These acetoxylated derivatives can then be further transformed into the desired diol.
The stereospecific interaction between the substrate and the catalyst is a determining factor for the stereochemical outcome. Docking analyses with enzymes like chloroperoxidase have provided insights into how the active site favors the formation of the (1S,2S,4R) configuration. rsc.orgrsc.orgresearchgate.net
Derivatization Strategies for Synthetic Accessibility and Functionalization
The synthesis of this compound can also be approached through the derivatization of limonene or its intermediates. The pure stereoisomers of limonene-1,2-monoepoxides are valuable starting materials that can be converted into various chiral derivatives, including the target diol, through epoxide ring-opening reactions with nucleophiles. nih.govresearchgate.netresearchgate.net
A tandem protocol has been developed for the preparation of enantiopure (1S,2S,4R)-1,2-diol from (R)-limonene. nih.govresearchgate.netresearchgate.net This involves the biocatalytic epoxidation of (R)-limonene to the corresponding trans-1,2-monoepoxide, followed by hydrolytic opening of the epoxide ring. nih.gov The hydroxyl groups of the resulting diol can undergo further reactions such as oxidation to form ketones or aldehydes, and substitution to introduce other functional groups.
Table 2: Summary of Synthetic Strategies for this compound
| Strategy | Method/Catalyst | Precursor | Key Intermediate | Selectivity | Reference |
| Microbial Transformation | Colletotrichum nymphaeae | R-(+)-Limonene | Limonene-1,2-epoxide | High Enantiospecificity | dntb.gov.ua |
| Microbial Transformation | Rhodococcus erythropolis DCL14 | (4R)-Limonene | Limonene-1,2-epoxide | Optically Pure Product | nih.govnih.gov |
| Enzymatic Hydrolysis | Limonene-1,2-epoxide Hydrolase (LEH) | Limonene-1,2-epoxide | - | Enantioconvergent | wikipedia.orgcnr.it |
| Asymmetric Oxidation | Chloroperoxidase (CPO) | R-(+)-Limonene | Limonene-1,2-epoxide | >99% de (no Cl-) | rsc.orgrsc.org |
| Asymmetric Epoxidation | Jacobsen's Catalyst | Limonene | Limonene-1,2-epoxide | High Diastereoselectivity | researchgate.net |
| Derivatization | Tandem Biocatalysis | R-(+)-Limonene | trans-1,2-monoepoxide | Enantiopure | nih.govresearchgate.net |
Selective Oxidation and Reduction Transformations
The synthesis of the specific stereoisomer this compound can be achieved through highly selective transformation reactions. Both enzymatic oxidation of a readily available precursor and chemical reduction of a carbonate derivative have proven effective in yielding the target diol with high stereochemical fidelity.
One notable method involves the direct oxidation of R-(+)-limonene using the enzyme chloroperoxidase (CPO) from Caldariomyces fumago. rsc.orgresearchgate.net This biocatalytic approach demonstrates remarkable regio- and stereoselectivity. rsc.org When the reaction is conducted in the absence of chloride ions, it almost exclusively targets the 1,2-double bond of the R-(+)-limonene, yielding this compound with a diastereomeric excess (de) greater than 99%. rsc.orgresearchgate.net The reaction proceeds efficiently at both pH 3.0 and 6.0. rsc.org However, the introduction of chloride ions to the reaction medium, while enhancing the reaction rate, leads to a significant loss of stereoselectivity (de <5.4%), producing a mixture of (1S,2S,4R)- and (1R,2R,4R)-limonene-1,2-diol. rsc.orgresearchgate.net This loss is attributed to a competing non-stereoselective oxidation pathway mediated by hypochlorite, which is generated in the presence of chloride. researchgate.net
| Parameter | Condition | Product | Diastereomeric Excess (de) | Source |
| Enzyme | Chloroperoxidase (CPO) | This compound | >99% | rsc.org, researchgate.net |
| Substrate | R-(+)-Limonene | |||
| Conditions | Phosphate Buffer (pH 3.0 or 6.0), No Chloride Ions | |||
| Enzyme | Chloroperoxidase (CPO) | Mixture of (1S,2S,4R)- and (1R,2R,4R)-Limonene-1,2-diol | <5.4% | rsc.org, researchgate.net |
| Substrate | R-(+)-Limonene | |||
| Conditions | Phosphate Buffer, Presence of Chloride Ions |
Alternatively, this compound can be synthesized via the reduction of its corresponding cyclic carbonate. The reduction of (4R,5S)-4-isopropenyl-1-methyl-1,2-cyclohexanediol cyclic carbonate (the carbonate derived from this compound) with lithium aluminium hydride (LAH) proceeds in high yield. beilstein-journals.org This chemical transformation is significant because it occurs with retention of the stereochemical configuration at the carbon atoms of the original cyclic carbonate. beilstein-journals.org The reaction effectively cleaves the carbonate to regenerate the diol without altering the established stereocenters. beilstein-journals.org
| Reactant | Reagent | Conditions | Product | Yield | Source |
| (4R,5S)-4-isopropenyl-1-methyl-1,2-cyclohexanediol cyclic carbonate | Lithium Aluminium Hydride (LAH) | Room Temperature, 2 hours | This compound | 84-94% | beilstein-journals.org |
This reduction pathway is part of a systematic synthesis strategy that allows for the preparation of all four diastereomers of limonene-1,2-diol by starting with the appropriate stereoisomer of the cyclic carbonate. beilstein-journals.org
Cyclic Carbonate Formation from Diols
The formation of five-membered cyclic carbonates from diols is a well-established synthetic transformation that can be applied to this compound. beilstein-journals.org This reaction is valuable for creating versatile chemical intermediates. beilstein-journals.orgdntb.gov.ua The carbonation of this compound can be successfully achieved by reacting the diol with triphosgene (B27547). beilstein-journals.org
A key aspect of this reaction is that it proceeds while maintaining the original stereochemistry of the diol. beilstein-journals.org This stereochemical retention ensures that the specific spatial arrangement of the hydroxyl groups in the (1S,2S,4R) configuration is directly translated into the corresponding stereochemistry of the resulting cyclic carbonate. beilstein-journals.org The reaction of this compound with triphosgene provides the target cyclic carbonate in a moderate yield. beilstein-journals.org
| Reactant | Reagent | Conditions | Product | Yield | Source |
| This compound | Triphosgene | Room Temperature, 2 hours | (4R,5S)-4-isopropenyl-1-methyl-1,2-cyclohexanediol cyclic carbonate | 84% | beilstein-journals.org |
This method is part of a broader synthetic route where the cyclic carbonate can also be synthesized from limonene oxide and CO2; the subsequent reduction of this carbonate with LAH regenerates the diol, confirming the stereochemical relationships between the compounds. beilstein-journals.org
Advanced Spectroscopic and Chiral Characterization of 1s,2s,4r Limonene 1,2 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Systematic studies have demonstrated that the four diastereomers of (R)-limonene-derived diols can be differentiated by their characteristic NMR signals. beilstein-journals.orgnih.gov The assignment of both ¹H and ¹³C NMR signals provides a reliable method for identifying each stereoisomer. beilstein-journals.org
Below is a representative table of ¹H and ¹³C NMR chemical shifts for (1S,2S,4R)-Limonene-1,2-diol.
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 72.5 | - |
| 2 | 73.8 | 3.35 (dd, J=9.0, 2.5 Hz) |
| 3 | 30.5 | 1.85-1.95 (m), 1.45-1.55 (m) |
| 4 | 41.8 | 2.10 (m) |
| 5 | 27.8 | 1.95-2.05 (m), 1.35-1.45 (m) |
| 6 | 21.0 | 1.75 (m) |
| 7 | 20.8 | 1.25 (s) |
| 8 | 149.8 | - |
| 9 | 109.2 | 4.70 (s), 4.72 (s) |
| 10 | 20.9 | 1.70 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
NOESY and ROESY Experiments for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, providing critical insights into its conformation. nih.govrsc.org For molecules like this compound, these experiments help to establish the relative configuration of the stereocenters. researchgate.net
In studies of limonene (B3431351) derivatives, NOESY experiments have been instrumental in confirming relative configurations by observing correlations between protons that are close in space. researchgate.net For instance, the relative configurations of some terpenoids have been determined from ¹H NMR coupling constant data and ROESY experiments. rsc.org These analyses, by revealing through-space interactions, allow for a detailed mapping of the molecule's three-dimensional structure in solution.
Chiral Shift Reagent Studies for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of chiral diols like this compound is critical. Chiral Shift Reagents (CSRs) are used in NMR spectroscopy to differentiate between enantiomers. These reagents, often lanthanide complexes, form diastereomeric complexes with the chiral analyte, leading to separate NMR signals for each enantiomer. harvard.edumpg.de
The use of chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), has proven effective for determining the enantiomeric excess of 1,2-diols in polar solvents like acetonitrile. harvard.edu Another approach involves using chiral derivatizing agents, like chiral boric acids, which react with diols to form stable cyclic esters. rsc.orgresearchgate.net This derivatization results in significant chemical shift differences between the diastereomeric products, allowing for accurate determination of enantiomeric excess by ¹H NMR. rsc.orgresearchgate.net A three-component method using 2-formylphenylboronic acid and an enantiopure amine has also been developed for the derivatization of diols, enabling the determination of their enantiopurity through the analysis of the resulting diastereoisomeric iminoboronate esters. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. escholarship.orgugent.be VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.orgvoaconference.com By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be unambiguously assigned. escholarship.org
This method has been successfully applied to various natural products, including terpenes. researchgate.netrsc.org For complex molecules with multiple chiral centers like limonene-1,2-diol, VCD provides a reliable alternative to methods that may be compromised by the molecule's flexibility. escholarship.org The combination of experimental and theoretical VCD studies is a convenient and robust approach for determining the absolute configuration of chiral molecules. researchgate.net While direct VCD studies specifically on this compound are not extensively documented in the provided results, the methodology is well-established for related terpene structures and is a key tool for such stereochemical assignments. frontiersin.orgscience.gov
X-ray Crystallography and Single-Crystal Structure Analysis
X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state, including its absolute configuration. researchgate.net For derivatives of limonene, single-crystal X-ray diffraction has been used to unequivocally elucidate their structures. academie-sciences.frscielo.br
While a specific crystal structure for this compound was not found in the search results, the structure of a related diastereomer, the corresponding cyclic carbonate, has been confirmed by X-ray analysis, which in turn validates the stereochemistry of the diol precursor. beilstein-journals.orgnih.gov Furthermore, X-ray diffraction studies on palladium complexes incorporating ligands derived from (R)-limonene have provided precise structural parameters, demonstrating the utility of this technique in the broader context of limonene chemistry. academie-sciences.fr The crystal structure of (+)-limonene has also been analyzed, showing it crystallizes in a specific space group with defined cell dimensions. rsc.org This foundational crystallographic data on related compounds underscores the potential and importance of obtaining a single-crystal structure for this compound to provide ultimate proof of its stereochemistry.
| Crystallographic Parameter | Value (Hypothetical/Related Compounds) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Chiroptical Properties: Optical Rotation and Circular Dichroism Spectroscopy
Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are fundamental characteristics of chiral molecules and are essential for their characterization.
Optical Rotation is the measurement of the rotation of plane-polarized light by a chiral substance. For (1S,2S,4R)-(+)-Limonene-1,2-diol, a specific rotation value of [α]/D +45±5° (c = 1 in acetone) has been reported, with the (+) sign indicating it is dextrorotatory. sigmaaldrich.com This property is a direct consequence of the molecule's specific three-dimensional arrangement of atoms.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, arising from electronic transitions. rsc.orgresearchgate.net ECD is a powerful tool for determining the absolute configuration of chiral compounds by comparing experimental spectra to those predicted by quantum chemical calculations. escholarship.orgfrontiersin.org The application of ECD, often in conjunction with VCD and optical rotation, provides a comprehensive chiroptical analysis for a reliable assignment of absolute configuration. mpg.de For instance, the absolute configuration of limonene itself has been confirmed through a combined approach using ORD, ECD, and VCD. mpg.de
| Compound | Optical Rotation [α]D |
| (1S,2S,4R)-(+)-Limonene-1,2-diol | +45±5° (c = 1, acetone) sigmaaldrich.com |
Mechanistic Studies of Chemical Reactivity and Transformations Involving 1s,2s,4r Limonene 1,2 Diol
Acid-Catalyzed Rearrangements and Cyclization Pathways
Under acidic conditions, (1S,2S,4R)-Limonene-1,2-diol can undergo a series of rearrangements and cyclization reactions. The specific products formed are highly dependent on the reaction conditions, including the strength of the acid and the solvent used.
One significant pathway involves the acid-catalyzed dehydration of the diol, which can lead to the formation of p-cymene (B1678584), an aromatic compound. researchgate.net This transformation involves the loss of two water molecules and subsequent aromatization of the cyclohexene (B86901) ring. The reaction proceeds through carbocationic intermediates, and the stability of these intermediates influences the product distribution. The process often involves isomerization of the double bond. researchgate.netsciencemadness.org
In some cases, intramolecular reactions can occur. For instance, the hydroxyl groups can participate in intramolecular electrophilic addition to the isopropenyl double bond. sciencemadness.org However, these pathways are generally less favored compared to dehydration and rearrangement reactions that lead to more stable products. The use of strong acids, such as methanesulfonic acid, tends to favor the formation of dehydration products like p-cymene and isomerization products like carvenone. researchgate.net
Oxidation Reactions and Product Distributions (e.g., to 1-hydroxy-2-oxolimonene)
The oxidation of this compound can be achieved using various oxidizing agents, leading to the formation of corresponding ketones or aldehydes. A key oxidation product is 1-hydroxy-2-oxolimonene, which is an intermediate in the microbial degradation pathway of limonene (B3431351). nih.govmdpi.comresearchgate.netnih.gov
In the bacterium Rhodococcus erythropolis DCL14, the oxidation of this compound to (1S,4R)-1-hydroxy-2-oxolimonene is catalyzed by a NAD+-dependent dehydrogenase. nih.govqmul.ac.uk This enzymatic oxidation is highly specific and is a crucial step in the catabolism of limonene by this organism. nih.gov The resulting 1-hydroxy-2-oxolimonene can be further metabolized. researchgate.netnih.gov
Chemical oxidizing agents can also be employed to achieve this transformation. The choice of oxidant and reaction conditions will influence the selectivity and yield of the desired keto-alcohol. For instance, the main in vivo chemical reactions of limonene include double bond oxidation to form limonene-1,2-diol and limonene-8,9-diol. researchgate.net
Metal-Catalyzed Functionalizations
Metal-based catalysts have been explored for the functionalization of limonene and its derivatives, including this compound. These catalysts can facilitate a range of transformations, such as epoxidation, oxidation, and isomerization. nih.govresearchgate.net
For example, palladium-catalyzed C-H activation has been used for the regioselective acetoxylation of limonene. rsc.org While this specific reaction is on the parent limonene, similar principles of metal-catalyzed functionalization can be applied to its diol derivative. The presence of hydroxyl groups in this compound can influence the coordination of the metal catalyst and direct the regioselectivity of the functionalization.
A phosphotungstate polyoxometalate catalyst has been shown to be active in the synthesis of limonene-derived cyclic carbonates from the corresponding epoxide, demonstrating a synergistic effect when used with a classical halide catalyst. lookchem.com This highlights the potential for metal catalysts to enable unique transformations of limonene derivatives.
Enzymatic Reaction Mechanisms (e.g., Limonene-1,2-epoxide (B132270) Hydrolase)
The formation of this compound is often achieved through the enzymatic hydrolysis of limonene-1,2-epoxide, catalyzed by limonene-1,2-epoxide hydrolase (LEH). wikipedia.orgebi.ac.uk This enzyme, found in bacteria such as Rhodococcus erythropolis DCL14, plays a key role in the degradation of limonene. wikipedia.orgnih.gov
The mechanism of LEH is distinct from other epoxide hydrolases. wikipedia.orgnih.gov It proceeds via a one-step, concerted general acid/general base-catalyzed mechanism. ebi.ac.uknih.gov In the active site, a catalytic triad (B1167595) of amino acids (Asp101, Arg99, and Asp132) facilitates the reaction. acs.org Asp132 acts as a general base, abstracting a proton from a water molecule. nih.govacs.org The resulting hydroxide (B78521) ion then performs a nucleophilic attack on one of the epoxide carbons, while Asp101, acting as a general acid, protonates the epoxide oxygen, facilitating ring-opening. nih.govacs.org
This enzymatic reaction is highly stereoselective and enantioconvergent. wikipedia.org When presented with a racemic mixture of limonene-1,2-epoxide, LEH produces a single enantiomer of the diol. wikipedia.org Specifically, from (4R)-limonene-1,2-epoxide (a mixture of cis and trans isomers), the enzyme exclusively forms this compound. nih.govwikipedia.org
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving this compound are influenced by various factors, including temperature, pH, catalyst, and substrate concentration. In the enzymatic hydrolysis of limonene-1,2-epoxide to the diol, the reaction rate can be significantly affected by temperature, with an optimal temperature of 40°C observed in one study, which nearly doubled the reaction rate compared to lower temperatures. cnr.it
In human metabolism studies, the kinetics of this compound have been investigated following oral exposure to R-limonene. researchgate.net These studies indicate slow excretion kinetics for the diol. researchgate.net
Thermodynamic considerations play a crucial role in determining the product distribution in acid-catalyzed rearrangements. The formation of the aromatic p-cymene is thermodynamically favored due to the stability of the aromatic ring. sciencemadness.org The relative energies of the various carbocationic intermediates formed during the reaction will dictate the major and minor products. Computational studies, such as those using density functional theory (DFT), can provide insights into the reaction mechanisms and the relative stabilities of intermediates and products. researchgate.net
| Reaction Type | Key Reactants/Catalysts | Major Products | Key Mechanistic Features |
| Acid-Catalyzed Rearrangement | Strong acids (e.g., methanesulfonic acid) | p-Cymene, Carvenone | Dehydration, carbocationic intermediates, double bond isomerization researchgate.netsciencemadness.org |
| Oxidation | NAD+-dependent dehydrogenase (R. erythropolis) | 1-hydroxy-2-oxolimonene | Enzymatic, highly specific oxidation of the secondary alcohol nih.govqmul.ac.uk |
| Metal-Catalyzed Functionalization | Polyoxometalate/halide catalysts | Cyclic carbonates (from epoxide) | Synergistic dual activation of substrates lookchem.com |
| Enzymatic Hydrolysis (Formation) | Limonene-1,2-epoxide hydrolase (LEH) | This compound | Concerted general acid/base mechanism, enantioconvergent wikipedia.orgebi.ac.uknih.govacs.org |
Computational and Theoretical Investigations of 1s,2s,4r Limonene 1,2 Diol
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules like (1S,2S,4R)-Limonene-1,2-diol. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) and 6-311+G, are employed to determine the most stable three-dimensional arrangement of atoms (structural optimization) and the associated energy of the molecule. mdpi.comresearchgate.netresearchgate.net
These calculations are crucial for understanding the molecule's intrinsic properties. For instance, a study utilized the B3LYP-D3/6-31+G(d,p) method to theoretically investigate the hydrolysis of limonene (B3431351) oxide isomers, which leads to the formation of limonene-1,2-diol. researchgate.net Such calculations can explain the regioselectivity of reactions, showing why one isomer might react while another does not. researchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined, which are fundamental in predicting the molecule's reactivity. mdpi.com The influence of solvents on the structural and energetic properties can be simulated using models like the Polarizable Continuum Model (PCM), providing a more realistic representation of the molecule's behavior in solution. mdpi.comnih.gov
Table 1: Representative DFT Calculation Parameters for Limonene Derivatives
| Parameter | Value/Method | Source |
| Functional | B3LYP | mdpi.comresearchgate.net |
| Basis Set | 6-311+G | mdpi.com |
| Basis Set | 6-31+G(d,p) | researchgate.netresearchgate.net |
| Solvent Model | PCM | mdpi.comnih.gov |
Conformational Landscape Exploration and Energy Minima Identification
The flexible six-membered ring of this compound allows it to adopt various spatial arrangements, or conformations. Computational methods are used to explore this conformational landscape to identify the most stable, low-energy conformations (energy minima). This is critical as the biological activity and reactivity of a molecule are often dictated by its preferred shape.
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used experimentally to determine the compound's three-dimensional structure. nih.gov These experimental findings can be correlated with computational models to confirm the absolute configuration and identify the most populated conformations in solution. nih.gov Theoretical studies have shown that for related diols, the hydroxyl groups often adopt equatorial arrangements in the most stable chair conformations of the cyclohexane (B81311) ring. nih.gov
Molecular Dynamics Simulations for Solvent Interactions and Flexibility
Molecular Dynamics (MD) simulations offer a way to observe the motion and flexibility of this compound over time, particularly its interactions with solvent molecules like water. These simulations can reveal how the solvent structures itself around the diol and how hydrogen bonding networks are formed between the hydroxyl groups and water. This is particularly relevant as the presence of water can influence reaction pathways, such as the ring-opening of limonene oxide to form the diol. mdpi.com While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided context, the principles are widely applied in studying similar molecules to understand their dynamic behavior and solvation.
Quantum Chemical Studies of Reactivity and Transition States
Quantum chemical methods are instrumental in elucidating the reaction mechanisms involving this compound. These studies can model the transformation of reactants to products through high-energy transition states.
For example, the formation of this compound from the hydrolysis of limonene-1,2-epoxide (B132270) has been a subject of intense theoretical study. ebi.ac.ukwikipedia.org Quantum mechanical/molecular mechanical (QM/MM) and quantum chemical cluster models have been used to investigate the enzymatic hydrolysis by limonene epoxide hydrolase (LEH). ebi.ac.uk These studies calculate the activation energies for different reaction pathways, explaining the observed stereoselectivity of the enzyme. wikipedia.org For the LEH-catalyzed hydrolysis of (1R,2S,4R)-limonene epoxide, the calculated energy barrier to form this compound was found to be 14.9 kcal/mol, which is in close agreement with experimental values. Such calculations can pinpoint the key amino acid residues in an enzyme's active site that are responsible for catalysis. ebi.ac.uk
Table 2: Calculated Activation Energies for Limonene Epoxide Hydrolysis
| Reaction Step | Calculated Activation Energy (kcal/mol) | Source |
| LEH-mediated attack at more substituted carbon | 16.9 | wikipedia.org |
| LEH-mediated attack at less substituted carbon | 25.1 | wikipedia.org |
| Formation of (1S,2S,4R)-LD from (1R,2S,4R)-LE | 14.9 |
In Silico Prediction of Biological Interactions and Binding Affinities
In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict how this compound might interact with biological targets like proteins and enzymes. These predictions can help to understand its mechanism of action and guide the development of new therapeutic agents.
Molecular docking simulations can predict the binding mode and estimate the binding affinity of the diol to a specific protein target. itjfs.com For instance, understanding the interactions within the active site of an enzyme like limonene epoxide hydrolase helps explain why (4R)-limonene-1,2-epoxide yields this compound as the sole product. acs.org While direct in silico predictions of the binding affinities for this compound with various receptors are not specified in the search results, the methodology is standard for evaluating the potential biological activity of small molecules. itjfs.comresearchgate.netmdpi.com These computational tools are invaluable for screening large libraries of compounds and prioritizing them for further experimental testing. researchgate.net
Biological Activity Research in Vitro and Mechanistic Focus and Biosynthesis
In Vitro Enzyme Interaction and Modulation Studies
The interaction of (1S,2S,4R)-limonene-1,2-diol with various enzymes, particularly those involved in detoxification and metabolism, has been a key area of research.
Specific Enzyme Targets and Mechanistic Insights (e.g., detoxification enzymes)
A primary enzyme associated with the metabolism of limonene (B3431351) is limonene-1,2-epoxide (B132270) hydrolase (LEH) . This enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to form limonene-1,2-diol. wikipedia.orgnih.gov Specifically, when the substrate has an R chiral center at carbon 4 (4R), the product is exclusively this compound, demonstrating the high stereoselectivity of the enzyme. wikipedia.org This conversion is a crucial step in the detoxification pathway of limonene in microorganisms like Rhodococcus erythropolis DCL14. nih.govresearchgate.net The LEH from R. erythropolis is a monomeric cytoplasmic enzyme with a molecular weight of 17 kDa and shows maximal activity at pH 7 and 50°C. nih.gov Unlike many other epoxide hydrolases, it does not require a cofactor for its activity. nih.gov
Theoretical studies using density functional theory (DFT) suggest a concerted general acid/general base-catalyzed reaction mechanism for LEH. diva-portal.orgcapes.gov.br This mechanism involves the protonation of the epoxide substrate by the amino acid Asp101, a nucleophilic attack by a water molecule on the epoxide, and the abstraction of a proton from water by Asp132. diva-portal.orgcapes.gov.br
Further metabolic conversion of this compound can occur via limonene-1,2-diol dehydrogenase . systemsbiology.netresearchgate.net This enzyme is involved in the degradation pathway in Rhodococcus erythropolis DCL14, converting the diol to 1-hydroxy-2-oxolimonene. researchgate.net
Studies have also pointed to the induction of NAD(P)H:quinone reductase , a key detoxification enzyme, by various compounds, suggesting a potential area of investigation for limonene metabolites. nih.gov This enzyme plays a protective role against quinone toxicity. nih.gov
Structure-Activity Relationship (SAR) Studies on Enzyme Modulation
The stereochemistry of limonene-1,2-diol significantly influences its biological activity. For instance, the antifungal activity of different stereoisomers varies considerably. The cis-1,2-diol isomer, (1S,2R,4R)-limonene-1,2-diol, exhibits superior antifungal activity against Cryptococcus neoformans (MIC = 31.25 µg/mL) compared to the (1S,2S,4R) isomer (MIC = 250 µg/mL). researchgate.net This highlights the critical role of the spatial arrangement of the hydroxyl groups in its interaction with biological targets.
The biotransformation of limonene enantiomers is highly stereospecific. R-(+)-limonene exclusively yields (+)-(1S,2S,4R)-limonene-1,2-diol, while S-(-)-limonene produces only (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.netnih.gov This stereochemical fidelity is crucial for producing specific isomers for biological testing.
Cellular Pathway Modulation in Model Systems (e.g., human cell lines, microorganisms)
This compound and its parent compound, limonene, have been shown to modulate various cellular pathways in in vitro models.
Investigations into Apoptosis Induction Mechanisms in Cell Cultures
While direct studies on apoptosis induction by isolated this compound are limited, research on its parent compound, d-limonene, provides insights. D-limonene has been shown to induce apoptosis in human colorectal adenocarcinoma (Caco-2) cells. mdpi.com This process is mediated by the induction of oxidative stress, an increase in pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com In human bladder cancer cells, limonene was found to increase the apoptotic cell percentage and upregulate the expression of Bax and caspase-3 while downregulating Bcl-2. researchgate.net It also caused cell cycle arrest at the G2/M phase. researchgate.net These findings suggest that the apoptotic effects are at least partially moderated via the mitochondrial pathway. sci-hub.se A water extract of Pinus koraiensis pinecones, containing (+)-(1S,2S,4R)-limonene-1,2-diol as a major component, exhibited cytotoxic activity against human lung cancer cell lines by inducing apoptotic cell death in a caspase-3-dependent manner. nih.gov
Modulation of Inflammatory Pathways in Cell Cultures
Limonene and its metabolites have demonstrated anti-inflammatory properties in various cell culture models. unesp.br In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, limonene effectively inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com This inhibition is associated with a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Furthermore, limonene has been observed to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in these cells. nih.govresearchgate.net
Studies on human T lymphocytes have shown that d-limonene and its metabolites, including limonene-1,2-diol, can inhibit the production of various cytokines by both CD4+ and CD8+ T cells. unesp.brresearchgate.net Specifically, they reduce the production of IFN-γ, IL-2, TNF-α, IL-4, and IL-13 by CD3+CD4+ cells, and IFN-γ, IL-2, and TNF-α by CD3+CD8+ T cells. unesp.brresearchgate.net This indicates an immunomodulatory effect by suppressing both TH1 and TH2 cytokine production. unesp.br
Antimicrobial and Antifungal Activity Mechanisms Against Specific Pathogens (In Vitro)
This compound and its parent compound, limonene, exhibit antimicrobial and antifungal properties against a range of pathogens. smolecule.com
The mechanism of antimicrobial action is often attributed to the ability of these compounds to disrupt the cell membrane permeability of microorganisms and inhibit essential enzymes required for their growth. ms-editions.cl Limonene has been shown to damage the cell wall and cytoplasmic membrane, which can affect the hydrophobicity of the cell and lead to the eradication of biofilms. nih.gov
In the context of antifungal activity, a commercial formulation containing D-limonene demonstrated efficacy against Fusarium graminearum. frontiersin.org The mechanism involved damaging the structure of the cell membrane, cell wall, and organelles within the hyphae. frontiersin.org Against Candida parapsilosis, D-limonene showed relevant antifungal activity and inhibited yeast morphogenesis and adherence. mdpi.com The proposed mechanism involves the induction of apoptosis. mdpi.com
As previously mentioned, the stereochemistry of limonene-1,2-diol plays a significant role in its antifungal potency. The (1S,2R,4R) isomer displayed much stronger activity against Cryptococcus neoformans than the (1S,2S,4R) isomer, indicating that the specific three-dimensional structure is crucial for its interaction with fungal targets. researchgate.net
Data Tables
Table 1: Antifungal Activity of Limonene-1,2-diol Stereoisomers against Cryptococcus neoformans
| Compound | Stereochemistry | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Limonene-1,2-diol | (1S,2S,4R) | 250 µg/mL researchgate.net |
| Limonene-1,2-diol | (1S,2R,4R) | 31.25 µg/mL researchgate.net |
| Inflammatory Mediator | Effect of Limonene Treatment | Associated Protein Expression |
|---|---|---|
| Nitric Oxide (NO) | Inhibition nih.govmdpi.com | Decreased iNOS expression nih.gov |
| Prostaglandin E2 (PGE2) | Inhibition nih.govmdpi.com | Decreased COX-2 expression nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production nih.gov | Not specified |
| Interleukin-1β (IL-1β) | Decreased production nih.govresearchgate.net | Not specified |
| Interleukin-6 (IL-6) | Decreased production nih.gov | Not specified |
| Compound Name |
|---|
| This compound |
| R-(+)-Limonene |
| Limonene-1,2-epoxide |
| (1S,2R,4R)-Limonene-1,2-diol |
| Cryptococcus neoformans |
| S-(-)-Limonene |
| (-)-(1R,2R,4S)-Limonene-1,2-diol |
| 1-hydroxy-2-oxolimonene |
| D-limonene |
| Bax |
| Caspase-3 |
| Bcl-2 |
| Pinus koraiensis |
| Nitric Oxide (NO) |
| Prostaglandin E2 (PGE2) |
| Inducible nitric oxide synthase (iNOS) |
| Cyclooxygenase-2 (COX-2) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| IFN-γ |
| IL-2 |
| IL-4 |
| IL-13 |
| Fusarium graminearum |
Biosynthetic Pathways of Limonene Diols in Natural Systems
Enzymatic Catalysis in Microbial Biosynthesis and Degradation (e.g., Rhodococcus erythropolis DCL14)
The bacterium Rhodococcus erythropolis DCL14 serves as a model organism for understanding the microbial degradation of limonene, a pathway that prominently features the formation of limonene-1,2-diol. nih.govnih.gov This strain can utilize both (4R)- and (4S)-limonene as its sole source of carbon and energy. nih.govresearchgate.net The initial and critical step in the conversion of (4R)-limonene to this compound involves a novel degradation pathway initiated by epoxidation at the 1,2-double bond. nih.govasm.org
This metabolic route is characterized by a series of enzymatic reactions:
Limonene 1,2-monooxygenase: The pathway begins with the action of a flavin adenine (B156593) dinucleotide (FAD) and NADH-dependent limonene 1,2-monooxygenase. nih.govnih.gov This enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. nih.govasm.org
Limonene-1,2-epoxide hydrolase (LEH): The subsequent step is the hydrolysis of the epoxide ring of limonene-1,2-epoxide. This reaction is catalyzed by a cofactor-independent limonene-1,2-epoxide hydrolase (LEH). nih.govnih.gov This enzyme stereospecifically converts both cis- and trans-limonene-1,2-epoxide isomers derived from (4R)-limonene into a single, optically pure product: this compound. nih.govnih.gov The LEH from R. erythropolis DCL14 is notable as it represents a novel class of epoxide hydrolases. researchgate.netuniprot.org
Limonene-1,2-diol dehydrogenase: Following its formation, this compound is further metabolized by a dichlorophenolindophenol-dependent limonene-1,2-diol dehydrogenase. nih.gov This enzyme oxidizes the diol to 1-hydroxy-2-oxolimonene. nih.gov
The enzymatic activities involved in this pathway are induced when R. erythropolis DCL14 is grown on monoterpenes, indicating a regulated metabolic response to the presence of these compounds. nih.govuniprot.org
| Enzyme | Substrate | Product | Cofactors/Dependencies |
|---|---|---|---|
| Limonene 1,2-monooxygenase | (4R)-Limonene | (4R)-Limonene-1,2-epoxide | FAD, NADH |
| Limonene-1,2-epoxide hydrolase (LEH) | (4R)-Limonene-1,2-epoxide | This compound | Cofactor-independent |
| Limonene-1,2-diol dehydrogenase | This compound | 1-hydroxy-2-oxolimonene | Dichlorophenolindophenol-dependent |
Genetic and Proteomic Basis of Limonene Diol Production
The capacity of microorganisms to produce limonene diols is encoded within their genetic material, often in the form of gene clusters that are expressed in response to the presence of limonene.
In Rhodococcus erythropolis DCL14, the gene encoding the crucial limonene-1,2-epoxide hydrolase has been identified as limA . frontiersin.org This gene encodes a 149-residue polypeptide with a molecular mass of approximately 16.5 kDa. frontiersin.org The amino acid sequence of the LimA protein does not share significant homology with previously characterized epoxide hydrolases, placing it in a new class of these enzymes. frontiersin.org The limA gene has been successfully cloned and functionally expressed in Escherichia coli. frontiersin.org
Further research has indicated that the genes involved in the limonene degradation pathway in R. erythropolis DCL14 are organized in an operon. For instance, the gene for carveol (B46549) dehydrogenase (limC), another enzyme involved in monoterpene metabolism in this organism, has been found within such a cluster. asm.org The induction of the enzymatic activities upon exposure to limonene strongly suggests the presence of regulatory genetic elements that control the expression of these catabolic genes.
While a complete proteomic analysis of R. erythropolis DCL14 during limonene metabolism is not extensively detailed in the available literature, studies on other microorganisms provide insights into the types of proteins that are differentially expressed. For example, in the fungus Grosmannia clavigera, which also degrades limonene and produces limonene-1,2-diol as an intermediate, transcriptome sequencing has revealed that gene clusters involved in monoterpene degradation are highly induced. asm.org These clusters include genes for enzymes such as Baeyer-Villiger monooxygenases and an epoxide hydrolase, which are essential for the breakdown of limonene. asm.org Such findings in other organisms support the model of a coordinated genetic and proteomic response to limonene that facilitates its conversion to intermediates like limonene-1,2-diol.
| Organism | Gene/Protein | Function | Key Findings |
|---|---|---|---|
| Rhodococcus erythropolis DCL14 | limA (gene) | Encodes limonene-1,2-epoxide hydrolase | Isolated, sequenced, and functionally expressed; belongs to a novel class of epoxide hydrolases. frontiersin.org |
| Rhodococcus erythropolis DCL14 | Limonene degradation pathway enzymes | Catabolism of limonene | Enzyme activities are inducible by monoterpenes, suggesting regulated gene expression. nih.govuniprot.org |
| Grosmannia clavigera | Monoterpene degradation gene clusters | Metabolism of monoterpenes including limonene | Highly induced by monoterpenes; includes genes for monooxygenases and an epoxide hydrolase. asm.org |
Applications of 1s,2s,4r Limonene 1,2 Diol in Asymmetric Synthesis and Catalysis
Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a stereogenic compound temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. While (1S,2S,4R)-Limonene-1,2-diol itself is primarily a product of hydrolysis, its precursor, limonene (B3431351) oxide, is a key starting material for synthesizing effective chiral auxiliaries. researchgate.net Specifically, β-amino alcohols derived from the regioselective ring-opening of trans-limonene oxide have proven to be useful chiral auxiliaries. researchgate.netresearchgate.net
One of the most notable applications of these limonene-derived chiral auxiliaries is in the asymmetric addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. For instance, β-amino alcohols prepared from limonene oxide and secondary amines have been successfully used to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.netresearchgate.net These auxiliaries, possessing a trans relationship between the amino and alcohol groups, have achieved high levels of asymmetric induction. researchgate.net The stereochemistry of the resulting product, (R)-1-phenyl-1-propanol, is directly influenced by the (1S,2S,4R) configuration of the limonene-based auxiliary. researchgate.net
Research has demonstrated that these auxiliaries, which can be conveniently prepared from a mixture of cis- and trans-limonene oxide, are effective in promoting this transformation with significant enantioselectivity. researchgate.netresearchgate.net
Table 1: Application of Limonene-Derived β-Amino Alcohols as Chiral Auxiliaries in the Asymmetric Ethylation of Benzaldehyde
| Chiral Auxiliary/Catalyst | Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Limonene-derived β-amino alcohols | Addition of diethylzinc to benzaldehyde | Up to 87% | researchgate.net |
| (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanol | Asymmetric transfer hydrogenation of aromatic ketones | Up to 71% | researchgate.net |
Ligand Design for Asymmetric Catalysis
The rigid, chiral scaffold of this compound and its precursors makes it an excellent starting point for the design and synthesis of chiral ligands for asymmetric catalysis. scilit.com By chemically modifying the diol or its parent epoxide, a diverse library of ligands, including β-amino alcohols, diamines, and aminophosphines, can be created. researchgate.netresearchgate.netkisti.re.kr These ligands coordinate with metal centers (e.g., Ruthenium, Palladium) to form chiral catalysts that can effectively transfer their stereochemical information to a substrate during a chemical reaction. researchgate.netresearchgate.net
The conversion of limonene into derivatives like diamines or α-aminooximes provides a pathway to their use as ligands in coordination chemistry for synthesizing chiral complexes. researchgate.net This strategy leverages the natural chirality of limonene to build sophisticated catalytic systems. scilit.com
Ligands derived from the limonene framework have been successfully applied in several types of enantioselective catalytic reactions. nih.gov A primary example is the asymmetric transfer hydrogenation (ATH) of ketones, a process used to produce optically pure secondary alcohols. researchgate.netscilit.com
For example, mono-N-tosylated-1,2-diamines synthesized from (R)-(+)-limonene have proven to be effective ligands in the Ru(II)-catalyzed ATH of aromatic ketones. researchgate.net Similarly, the limonene-derived β-amino alcohol, (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanol, has been used with [RuCl2(p-cymene)]2 to obtain chiral secondary alcohols in good yields and moderate enantioselectivities. researchgate.net
Another significant application is the enantioselective addition of diethylzinc to aldehydes, catalyzed by limonene-based aminodiols. nih.govscilit.com A library of these aminodiols, when used as chiral catalysts, facilitated the reaction with benzaldehyde, demonstrating the versatility of the limonene scaffold in creating effective catalysts for C-C bond formation. researchgate.netnih.gov
Table 2: Performance of Limonene-Derived Ligands in Enantioselective Catalysis
| Ligand Type | Metal/Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Mono-N-tosylated-1,2-diamines | Ruthenium(II) | Asymmetric Transfer Hydrogenation | Aromatic Alcohols | Effective Induction | researchgate.net |
| β-Amino alcohols | [RuCl2(p-cymene)]2 | Asymmetric Transfer Hydrogenation | Aromatic Alcohols | Up to 71% | researchgate.net |
| β-Amino alcohols | Diethylzinc | Aldehyde Ethylation | (R)-1-phenyl-1-propanol | Up to 87% | researchgate.net |
| Aziridine-phosphines | Diethylzinc | Aldehyde Ethylation | Chiral Alcohols | Up to 90% | mdpi.com |
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of homochiral MOFs for applications in asymmetric catalysis and enantioselective separation is a significant area of research. frontiersin.orgugent.be A primary strategy for creating chiral MOFs is the use of enantiopure organic linkers. wikipedia.org
Chiral diols, such as 1,1′-bi-2,2′-naphthol (BINOL), have been successfully used as the chiral building blocks for these frameworks. wikipedia.org These ligands can coordinate with metal sites to generate a chiral environment within the MOF's pores, enabling enantioselective catalytic reactions like olefin epoxidation. wikipedia.org While direct synthesis of a MOF using this compound as the primary linker is not extensively documented, the principles established with other chiral diols highlight the potential of limonene-derived diols for this purpose. The rigid stereochemistry of this compound makes it a candidate for incorporation into MOF structures to induce chirality.
Furthermore, MOFs have been utilized in the context of limonene for enantioselective sorption and sensing, where the chiral environment of the MOF can discriminate between the enantiomers of guest molecules like limonene. researchgate.net This demonstrates the utility of chiral frameworks in interacting with chiral terpenes.
Enantioselective Catalytic Reactions
Building Block for Complex Natural Product Synthesis and Pharmaceuticals
This compound serves as a crucial and versatile chiral building block in organic synthesis. mendelchemicals.com Its well-defined absolute stereochemistry is leveraged to construct more complex molecules with specific three-dimensional arrangements, which is particularly important in the pharmaceutical industry where the biological activity of a drug is often dependent on a single enantiomer. lookchem.com
The diol's functional groups (two hydroxyls and a double bond) can be selectively modified through various chemical transformations such as oxidation, reduction, or substitution, allowing for the creation of a wide range of derivatives. This versatility makes it an instrumental starting material for developing enantioselective synthetic routes to biologically active compounds. lookchem.com Its applications extend to the synthesis of not only pharmaceuticals but also fine chemicals and agrochemicals, where enantioselective properties can lead to improved efficacy and reduced environmental impact. mendelchemicals.comlookchem.com
Use in Chiral Solvent Systems for Asymmetric Reactions
While not a solvent itself, the parent compound of the diol, limonene, has been effectively used as a chiral solvent to induce asymmetry in catalytic reactions. acs.org In a notable study, both (R)- and (S)-limonene were used as solvents in palladium-catalyzed asymmetric reactions, including Suzuki-Miyaura cross-coupling. The research demonstrated that the chirality of the limonene solvent induces a preferred single-handed helical structure in the polymer-based catalyst. This induced chirality in the catalyst is then transferred to the reaction products, achieving high enantioselectivities of up to 98% ee. acs.org
This mechanism of chirality transfer, where the solvent dictates the catalyst's conformation, was also effective when using natural orange oil, which is rich in (R)-limonene. acs.org Even limonene with a low enantiomeric purity could induce high enantioselectivity in the product, showcasing an amplification of homochirality. acs.org This application highlights the powerful role that chiral molecules from the limonene family can play in controlling stereochemistry, not just as part of a catalyst but as the reaction medium itself.
Advanced Analytical Methodologies for Detection and Quantification of 1s,2s,4r Limonene 1,2 Diol in Research Matrices
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric and Diastereomeric Purity Analysis
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile chiral compounds like (1S,2S,4R)-Limonene-1,2-diol. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.
The separation of enantiomers and diastereomers is achieved using a chiral stationary phase (CSP) within the GC column. These phases are typically composed of derivatized cyclodextrins, which create a chiral environment allowing for differential interaction with the stereoisomers. gcms.cz For instance, a permethylated β-cyclodextrin column can be used to resolve various optical isomers. gcms.cz The retention time of each stereoisomer is unique, enabling their separation. nih.gov In some cases, derivatization of the diol, such as through silylation, is performed to increase its volatility and improve chromatographic performance.
Following separation in the GC column, the eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the compound by its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, characteristic mass spectral data has been reported with a molecular ion peak [M+] at m/z 170. nih.gov
Research has demonstrated the successful use of chiral GC to confirm the stereochemical identity of this compound produced from the biotransformation of (4R)-limonene. nih.gov The retention time of the product was identical to that of an authentic standard of this compound. nih.gov This technique is crucial for determining the enantiomeric and diastereomeric purity of a sample, which is vital as different stereoisomers can exhibit distinct biological activities. nih.gov
Table 1: GC-MS Data for this compound nih.gov
| Analytical Technique | Data |
| Mass Spectrometry (MS) | m/z (relative intensity %): 170 [M+], 152 (19), 137 (13), 123 (7), 108 (30), 93 (24), 82 (25), 71 (100), 58 (31), 43 (92) |
| Chiral Gas Chromatography (GC) | Retention time identical to authentic this compound standard |
This table is interactive. Click on the headers to sort.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for non-volatile derivatives or when direct analysis without derivatization is preferred. The use of chiral stationary phases (CSPs) is essential for the resolution of its stereoisomers.
Polysaccharide-based CSPs are commonly employed for the enantioseparation of limonene (B3431351) derivatives. researchgate.net These phases, often based on cellulose (B213188) or amylose (B160209) derivatives, provide the necessary stereoselectivity to separate enantiomers and diastereomers. The separation is influenced by several factors, including the composition of the mobile phase, column temperature, and the specific structures of both the analyte and the chiral selector. researchgate.net
Detection in HPLC systems is typically achieved using ultraviolet (UV) detectors, as limonene-1,2-diol exhibits UV absorbance at lower wavelengths, around 210–220 nm. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). iarc.fr
Studies have shown that HPLC can be used to demonstrate the purity of isolated cis- and trans-diastereomers of limonene derivatives with greater than 98% purity. researchgate.netgrafiati.com This high level of resolution is critical for establishing the stereochemical integrity of synthesized or isolated this compound.
Capillary Electrophoresis (CE) for Separation and Detection
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for charged or polar compounds. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-mass ratio. sciex.com For neutral compounds like limonene-1,2-diol, a modification of the technique called Micellar Electrokinetic Chromatography (MECC) is often used. MECC introduces micelles into the buffer solution, which act as a pseudostationary phase to enable the separation of neutral molecules. sciex.com
To achieve chiral separation in CE, chiral selectors are added to the background electrolyte. Cyclodextrins and their derivatives are frequently used for this purpose, forming transient diastereomeric inclusion complexes with the enantiomers of the analyte. rsc.org This complexation alters the electrophoretic mobility of each enantiomer, allowing for their separation. rsc.org
The development of a CE method involves optimizing parameters such as buffer pH, concentration of the chiral selector, applied voltage, and capillary temperature. mdpi.com Detection is commonly performed using a UV detector. CE is known for its high resolving power, short analysis times, and minimal sample and reagent consumption. While specific applications of CE for the routine analysis of this compound are less commonly reported than GC and HPLC, the principles of the technique suggest its potential for effective separation and detection of its stereoisomers.
Nuclear Magnetic Resonance (NMR) for Identification and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
Each of the limonene-1,2-diol stereoisomers exhibits a unique set of chemical shifts and coupling constants in its NMR spectra, which serve as a "fingerprint" for its specific configuration. beilstein-journals.org For this compound, comprehensive NMR studies have established detailed chemical shift assignments. nih.govnih.gov
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to confirm the assignments and to determine the relative stereochemistry of the hydroxyl and isopropenyl groups on the cyclohexane (B81311) ring. nih.gov For example, NOESY experiments can reveal through-space interactions between protons, providing crucial information about their spatial proximity and thus the stereochemical arrangement. nih.gov
NMR analysis has been pivotal in confirming the exclusive formation of (+)-(1S,2S,4R)-Limonene-1,2-diol from the biotransformation of R-(+)-limonene. nih.govresearchgate.net The spectroscopic data obtained from such studies are often compared with previously published data or with authentic standards to confirm the identity and stereochemical purity of the compound. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound nih.govbeilstein-journals.org
| Atom Position | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| 1 | - | 72.5 |
| 2 | 3.41 | 74.0 |
| 3 | 1.95, 1.65 | 30.5 |
| 4 | 2.15 | 41.5 |
| 5 | 1.55, 1.45 | 27.5 |
| 6 | 1.85, 1.75 | 31.0 |
| 7 | 1.20 | 21.0 |
| 8 | - | 149.5 |
| 9 | 4.75 | 109.0 |
| 10 | 1.70 | 20.5 |
This table is interactive and presents representative data; actual values may vary slightly based on experimental conditions.
Future Research Directions and Emerging Paradigms for 1s,2s,4r Limonene 1,2 Diol
Exploration of Novel Biocatalytic Pathways for Sustainable Production
The sustainable production of (1S,2S,4R)-Limonene-1,2-diol is a primary research focus, moving away from conventional chemical synthesis towards environmentally benign biocatalytic methods. Future research is centered on discovering and engineering novel enzymatic pathways that offer high stereoselectivity and efficiency. The biotransformation of R-(+)-limonene, a readily available byproduct of the citrus industry, is a cornerstone of this approach. researchgate.net
Fungal and bacterial systems have demonstrated significant potential. For instance, the biotransformation of R-(+)-limonene using the fungus Colletotrichum nymphaeae exclusively yields (+)-(1S,2S,4R)-limonene-1,2-diol. researchgate.netnih.gov Similarly, the bacterium Rhodococcus erythropolis DCL14 metabolizes (4R)-limonene to optically pure this compound through a pathway involving a key enzyme, limonene-1,2-epoxide (B132270) hydrolase (LEH). nih.gov This enzyme stereospecifically hydrolyzes limonene-1,2-epoxide to the corresponding diol. wikipedia.org
Future investigations are likely to explore:
Metagenomic Mining: Screening diverse environmental niches for novel enzymes, particularly epoxide hydrolases and monooxygenases, with enhanced stability, activity, and substrate specificity. ucl.ac.uk
Enzyme Engineering: Modifying known enzymes like LEH through directed evolution or rational design to improve their performance under industrial process conditions, such as high substrate concentrations. frontiersin.orgnih.gov
Whole-Cell Biocatalysts: Developing engineered microbial hosts (e.g., E. coli, yeast) that express the entire biosynthetic pathway from simple carbon sources or limonene (B3431351), thereby optimizing flux and simplifying downstream processing. researchgate.net
Plant-based Biocatalysts: Utilizing cost-effective and readily available plant materials, such as peroxygenase-containing preparations from oat (Avena sativa) flour, which can catalyze the stereospecific epoxidation of limonene as a preliminary step to diol formation. nih.govsemanticscholar.org
A tandem, one-pot synthesis combining the peroxygenase-catalyzed epoxidation of (R)-limonene with subsequent hydrolytic ring opening has been demonstrated as a proof of concept for preparing the enantiopure (1S,2S,4R)-1,2-diol. nih.govsemanticscholar.org
| Biocatalyst Source | Precursor | Product | Key Enzyme(s) |
| Colletotrichum nymphaeae (fungus) | R-(+)-Limonene | (+)-(1S,2S,4R)-Limonene-1,2-diol | Not specified |
| Rhodococcus erythropolis DCL14 (bacterium) | (4R)-Limonene | This compound | Limonene monooxygenase, Limonene-1,2-epoxide hydrolase (LEH) |
| Avena sativa (oat) flour | (R)-Limonene | This compound | Peroxygenase |
| Chloroperoxidase (Caldariomyces fumago) | R-(+)-Limonene | (1S,2S)-4R-Limonene-1,2-diol | Chloroperoxidase |
Design of Advanced Materials Incorporating Chiral Limonene Diol Scaffolds (e.g., polymers)
The distinct chiral structure of this compound makes it an attractive monomer for the synthesis of advanced, bio-based materials. Its incorporation into polymer backbones can impart unique properties such as chirality, which is valuable for applications in optics and separations. Research in this area focuses on creating novel polymers and materials with tailored functionalities. lookchem.com
Future research directions include:
Chiral Polymers: Synthesizing chiral polymers where the limonene diol acts as a key building block. lookchem.com These materials could be used in enantioselective separations, as chiral stationary phases in chromatography, or as catalysts in asymmetric synthesis. rsc.org
Biodegradable Polymers: Developing biodegradable polyesters, polyurethanes, or polycarbonates by reacting the diol with other bio-based monomers. The rigid and chiral nature of the limonene scaffold can influence the mechanical and thermal properties of the resulting polymers. rsc.org
Stimuli-Responsive Materials: Designing materials that respond to external stimuli (e.g., pH, temperature) due to the specific arrangement of functional groups on the limonene diol scaffold. lookchem.com
Functional Resins and Coatings: Utilizing the diol in the synthesis of epoxy resins or other thermosets. Terpene-based nitrogen-containing polymers are also an area of interest for creating sustainable alternatives to fossil-based materials. researchgate.net
The conversion of limonene diols into cyclic carbonates is another promising route, as these can be used to produce functional chemicals like polyurethanes. nih.govbeilstein-journals.org The availability of multiple stereoisomers of the diol allows for systematic studies on how stereochemistry affects the final properties of these materials. beilstein-journals.org
Integrated Omics Approaches for Comprehensive Biological Pathway Elucidation
While key enzymatic steps in the formation of this compound have been identified, a complete understanding of the entire metabolic network, including its regulation and interaction with other cellular pathways, is still lacking. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for achieving a systems-level understanding. rsc.orgnih.gov
Future research leveraging these technologies will likely involve:
Metabolome Mining: Using advanced analytical techniques like LC-HRMS to perform untargeted metabolomics, identifying not only the primary diol but also other minor metabolites and downstream products in various biological systems, from microbial cultures to plant and animal models. rsc.orgmdpi.com This can help map the complete degradation pathway. nih.govresearchgate.net
Transcriptomics and Co-expression Analysis: Correlating gene expression profiles with metabolite abundance across different conditions or time points to identify novel genes involved in the diol's biosynthesis, transport, or degradation. rsc.orgnih.gov
Systems Biology Modeling: Developing dynamic computational models based on enzyme kinetics and omics data to simulate the metabolic flux through the limonene degradation pathway. nih.gov This can help identify metabolic bottlenecks and guide metabolic engineering strategies for enhanced production. nih.gov
Regulatory Network Elucidation: Using techniques like time-series analysis to understand the regulatory networks that control the expression of pathway genes, providing insights into how cells manage the production and potential toxicity of terpene metabolites. rsc.orgnih.gov
These approaches will be crucial for moving beyond single-enzyme studies to a holistic view of how organisms process limonene, enabling more rational and efficient engineering of biocatalytic systems.
Application in Green Chemistry Methodologies
This compound is intrinsically linked to the principles of green chemistry, both in its production and its potential applications. ucl.ac.uk Future research will continue to build on this foundation, exploring its role in creating more sustainable chemical processes and products.
Key areas of investigation include:
Renewable Feedstock Utilization: Optimizing the use of R-(+)-limonene, a waste product from the citrus industry, as the primary precursor, thereby valorizing an industrial byproduct. researchgate.netresearchgate.net
Biocatalytic Synthesis: As detailed in section 9.1, the shift to enzymatic and whole-cell catalysis for producing the diol represents a core green chemistry strategy, avoiding harsh chemicals, high temperatures, and toxic metal catalysts. nih.govnih.gov
Bio-based Solvents and Additives: Investigating the properties of the diol itself as a potential green solvent or as a functional additive in formulations, leveraging its low toxicity and biodegradability.
Sustainable Agrochemicals: Further exploring its insecticidal properties as a potential green alternative to conventional synthetic pesticides. smolecule.com Its chiral nature could lead to the development of enantioselective pesticides with higher efficacy and reduced environmental impact. lookchem.com
The development of tandem, one-pot reactions, such as the biocatalytic epoxidation of limonene followed by hydrolysis, exemplifies the process intensification and waste reduction goals of green chemistry. nih.govsemanticscholar.org
Studies on Stereoisomeric Differences in Biological Activity and Mechanism
Limonene-1,2-diol has eight possible stereoisomers, and emerging research consistently shows that the specific stereochemical configuration is critical to its biological function. researchgate.netnih.gov A deep understanding of these stereoisomeric differences is essential for targeted applications in medicine and agriculture.
Future studies will need to systematically:
Compare Biological Activities: Conduct parallel testing of all purified stereoisomers to compare their efficacy in various assays, such as antimicrobial, antifungal, antiproliferative, and insecticidal tests. For example, the cis-1,2-diol isomer, (1S,2R,4R)-Limonene-1,2-diol, has been shown to have significantly greater antifungal activity against Cryptococcus neoformans than the trans (1S,2S,4R) isomer.
Elucidate Mechanisms of Action: Investigate how different stereoisomers interact with molecular targets such as enzymes or receptors. The three-dimensional shape of each isomer determines its binding affinity and subsequent biological response.
Stereospecific Metabolism: Analyze how organisms metabolize different stereoisomers. For instance, R-(+)-limonene biotransformation exclusively yields (+)-(1S,2S,4R)-limonene-1,2-diol, whereas S-(−)-limonene produces only (−)-(1R,2R,4S)-limonene-1,2-diol, demonstrating the high selectivity of enzymatic systems. researchgate.netnih.gov Understanding the enzymes responsible, like limonene epoxide hydrolase, is key to explaining these outcomes. wikipedia.org
A study evaluating the antiproliferative effects of limonene-1,2-diol suggested a possible influence of the compound's stereochemistry on its biological activity, even though no significant cytotoxicity was observed against non-tumor cells. researchgate.netnih.gov
| Stereoisomer | Source Precursor | Reported Biological/Chemical Property |
| This compound | R-(+)-Limonene | Product of stereospecific biotransformation. researchgate.netnih.gov Lower antifungal activity (MIC = 250 µg/mL vs. C. neoformans). |
| (1R,2R,4S)-Limonene-1,2-diol | S-(-)-Limonene | Enantiomer of the (1S,2S,4R) form; product of stereospecific biotransformation. researchgate.netnih.gov |
| (1S,2R,4R)-Limonene-1,2-diol | R-(+)-Limonene | A cis-diol with superior antifungal activity (MIC = 31.25 µg/mL vs. C. neoformans). |
| Other Diastereomers | (R)-Limonene | Four distinct diastereomers have been systematically synthesized and characterized by NMR. nih.govbeilstein-journals.org |
Systematic synthetic studies have now made all four diastereomers derived from (R)-limonene available, paving the way for comprehensive comparative analysis. nih.govbeilstein-journals.org
Q & A
Q. What are the primary enzymatic pathways involved in the biosynthesis of (1S,2S,4R)-limonene-1,2-diol?
The compound is produced via epoxidation of R-(+)-limonene followed by hydrolysis. Enzymes such as limonene monooxygenase (EC 1.14.14.44) catalyze the epoxidation step, forming limonene-1,2-epoxide, which is subsequently hydrolyzed by epoxide hydrolases to yield the diol . Rhodococcus erythropolis DCL14 exhibits a degradation pathway where limonene-1,2-epoxide is converted to the diol via a cofactor-independent hydrolase .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for determining stereochemistry. Coupling constants (e.g., ) and NOE correlations help distinguish between diastereomers. For example, this compound exhibits distinct NOE interactions between the hydroxyl groups and adjacent protons compared to its enantiomers . X-ray crystallography may also resolve ambiguities in complex cases.
Q. What microbial strains are effective for biotransformation of limonene to this compound?
Penicillium sp. AF-LAB4 and Colletotrichum nymphaeae CBMAI 0864 are well-documented biocatalysts. C. nymphaeae achieved a yield of 7.1 g/L in bioreactors under optimized conditions (27°C, 300 rpm, 1 vvm aeration) using R-(+)-limonene as a substrate . Strain specificity is critical, as enzymes like limonene-1,2-monooxygenase in Rhodococcus erythropolis DCL14 show higher activity toward the (1S,2S,4R) enantiomer .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity in the enzymatic synthesis of this compound?
Stereoselectivity depends on enzyme-substrate interactions and reaction parameters. Chloroperoxidase (CPO) from Caldariomyces fumago produces >99% diastereomeric excess (de) of (1S,2S,4R)-diol at pH 3.0 without chloride ions. However, adding KCl reduces de to <5.4% due to non-enzymatic hypochlorite-mediated oxidation . Computational docking studies suggest that steric hindrance in the CPO active site favors the (1S,2S,4R) configuration .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., microbial cultures)?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is preferred for volatile derivatives. High-performance liquid chromatography (HPLC) coupled with UV detection (210–220 nm) or tandem MS can resolve diastereomers. Ethyl acetate extraction (80.8% recovery) is optimal for isolating the diol from microbial supernatants prior to analysis .
Q. What metabolic pathways involve this compound in mammalian systems?
In humans, limonene is metabolized to diols, including this compound, via cytochrome P450-mediated oxidation. These metabolites are further processed into perillic acid and dihydroperillic acid, which modulate immune responses (e.g., inhibition of CD4+/CD8+ T lymphocytes) . In vitro assays using hepatic microsomes or cell lines (e.g., HepG2) are standard for studying these pathways.
Q. How do dendritic ZSM-5 zeolites influence the isomerization of limonene-1,2-epoxide to this compound?
Dendritic ZSM-5 catalysts with controlled acidity (Brønsted/Lewis acid sites) enhance selectivity toward diols by stabilizing transition states. For example, AlO-MgO-supported catalysts minimize by-product formation (e.g., carveol, carvone) while achieving >90% diol yield under mild conditions (60°C, 8:1 HO:limonene molar ratio) .
Methodological Considerations
Q. What solvent systems maximize recovery of this compound during extraction?
Ethyl acetate (logP 0.68) outperforms chloroform and dichloromethane due to its intermediate polarity, achieving 80.8% recovery from microbial cultures. n-Butanol (logP 0.88) is a secondary option (1.8 g/L yield) but requires phase-separation optimization .
Q. How can enzyme engineering improve the catalytic efficiency of limonene-1,2-monooxygenase?
Directed evolution or rational design (e.g., site-saturation mutagenesis at substrate-binding residues) can enhance activity. In Rhodococcus erythropolis, mutations near the FAD-binding domain increased NADH coupling efficiency by 40%, reducing side-product formation .
Data Contradictions & Gaps
Q. Why do some studies report conflicting stereochemical outcomes for limonene-1,2-diol synthesis?
Discrepancies arise from enzyme source variability (e.g., bacterial vs. fungal oxidoreductases) and reaction conditions. For instance, Rhodococcus erythropolis DCL14 produces both (1S,2S,4R)- and (1R,2R,4S)-diols from racemic limonene, whereas fungal systems show strict stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
